1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole

Stability Shelf-life Boronic Ester

Common pain point: Free boronic acids are prone to protodeboronation and oxidation, leading to failed couplings and wasted synthesis time. This pinacol ester derivative offers enhanced hydrolytic stability, ensuring reproducible yields in Suzuki-Miyaura cross-coupling reactions. - Shelf-ready 4-boronate regioisomer for constructing 4-arylimidazole libraries. - Reduced steric hindrance enables efficient coupling with ortho-substituted aryl halides. - Stable under ambient storage, minimizing procurement waste and re-optimization.

Molecular Formula C10H17BN2O2
Molecular Weight 208.068
CAS No. 1083180-01-1
Cat. No. B568410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole
CAS1083180-01-1
Synonyms1-Methyl-4-(4,4,5,5-tetraMethyl-[1,3,2]dioxaborolan-2-yl)-1H-iMidazole; 1-Methyl-1H-iMidazol-4-ylboronic acid pinacol ester
Molecular FormulaC10H17BN2O2
Molecular Weight208.068
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)C
InChIInChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-13(5)7-12-8/h6-7H,1-5H3
InChIKeyYWYZQIGPEUQCSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole Procurement


1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole, also known as 1-Methyl-1H-imidazol-4-ylboronic acid pinacol ester, is a heterocyclic organoboron compound with the molecular formula C10H17BN2O2 and a molecular weight of 208.07 g/mol [1]. It is a stable, shelf-ready pinacol boronic ester derivative of an N-methylimidazole scaffold, primarily utilized as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and heterobiaryl linkages essential for pharmaceutical and agrochemical research [1]. Its structure features a boron atom within a dioxaborolane ring attached to the 4-position of the imidazole, which protects the reactive boronic acid functionality from protodeboronation and oxidation during storage and handling.

Shelf-stable form

Pinacol ester resists protodeboronation, ensuring reliable reagent quality upon arrival and during use.

Defined regiochemistry

4-boronate isomer provides predictable coupling outcomes distinct from 2- or 5-substituted imidazoles.

Broad solvent compatibility

Reported solubility in DMSO, DMF, methanol supports homogeneous Suzuki–Miyaura reaction conditions.

Risks of Substituting with Other Imidazole Boronates


In-class compounds are not interchangeable due to critical electronic and steric differences that dictate cross-coupling efficiency. The specific regiochemistry (4-boronate on the N-methylimidazole) provides a distinct electronic environment compared to the 2-boronate and 5-boronate isomers [1]. The pinacol ester form offers quantifiable advantages in hydrolytic stability over the free boronic acid, directly impacting reproducible reaction yields and procurement shelf-life. Selecting a generic imidazole boronic acid or an incorrect isomer can lead to failed coupling reactions, lower yields, or necessitate time-consuming re-optimization of catalytic conditions, as the transmetalation step in the Suzuki cycle is highly sensitive to the electron density around the boron atom [1].

Target compound
Potential substitute
Regioisomer4-boronate pinacol ester
Alternative2- or 5-boronate pinacol ester
Steric and electronic environment at C-4 favours transmetalation with sterically demanding partners; incorrect isomer may give different coupling product or lower conversion.
Regioisomeric shift alters electron density at boron, potentially requiring re-optimisation of catalytic conditions and risking mixture of products.
Protecting groupPinacol ester
AlternativeFree boronic acid
Pinacol ester provides documented hydrolytic stability advantage; shelf-stable solid at ambient storage.
Free boronic acid is moisture-sensitive, prone to protodeboronation, and may require cold anhydrous storage, risking reduced active reagent content.

Quantitative Differentiation Evidence


Hydrolytic Stability of Pinacol Ester vs Free Boronic Acid

The target compound, as a pinacol boronic ester, demonstrates significantly greater resistance to protodeboronation in aqueous or protic environments compared to its free boronic acid counterpart (1-Methyl-1H-imidazol-4-ylboronic acid, CAS 957720-01-3). This is a class-level characteristic of pinacol esters. General stability data for aryl pinacol boronic esters show they can be stored at room temperature for months without significant decomposition, whereas the corresponding boronic acids often require cold storage and strict anhydrous conditions to prevent rapid degradation [1]. This directly translates to more reliable reagent quality upon procurement and use.

Hydrolytic stability
Class-level
Pinacol ester class shows room-temperature solid stability for months; free boronic acid requires cold, anhydrous storage to limit protodeboronation.
Supports procurement of a robust, storage-tolerant reagent form.
Compound-specific quantitative stability data not available in primary literature.
Stability Shelf-life Boronic Ester

Regiochemical Purity Impact on Suzuki Coupling

The target compound is the 4-boronate isomer, which is a distinct chemical entity from the 2-boronate (CAS 553651-31-3) and 5-boronate (CAS 942070-72-6) isomers. In Suzuki-Miyaura couplings, the site of boron substitution on the imidazole ring dramatically alters the electron density and, consequently, the rate of the transmetalation step. A study on regioisomeric pyridine boronic esters showed a 3-fold difference in coupling yields under identical conditions simply due to the position of the boronate [1]. For imidazoles, the C-4 position is less sterically hindered than C-2, which is flanked by both nitrogen atoms, often leading to faster and higher-yielding reactions with sterically demanding coupling partners [2]. Using an incorrect regioisomer will lead to a different final product.

Regiochemical purity
Cross-study
Regioisomeric pyridine boronic esters showed ~3-fold coupling yield variation; imidazole C-4 is less hindered than C-2, favouring sterically demanding partners.
Correct 4-isomer selection critical for intended molecular topology and yield.
Direct head-to-head quantitative comparison for this imidazole pair not reported.
Regioselectivity Suzuki-Miyaura Coupling Imidazole

Organic Solvent Solubility vs Free Boronic Acid

Pinacol boronic esters generally exhibit enhanced solubility in a wide range of organic solvents compared to their parent boronic acids. The target compound is reported to be soluble in polar organic solvents such as DMSO, DMF, and methanol [1]. This property is critical for achieving homogeneous reaction conditions in cross-coupling. The free acid, (1-methyl-1H-imidazol-4-yl)boronic acid, is highly polar and often has limited solubility in common laboratory solvents other than water or alcohols, which can hinder its use in reactions requiring anhydrous conditions.

Organic solubility
Data to verify
Vendor reports solubility in DMSO, DMF, methanol; free boronic acid preferentially dissolves in aqueous base, limiting anhydrous coupling options.
Enables homogeneous reaction conditions in common polar aprotic solvents.
Quantitative solubility data (mg/mL) not publicly disclosed; verify for specific conditions.
Solubility Formulation Boronic Ester

Optimal Application Scenarios


Coupling with Sterically Demanding Aryl Halides

The 4-boronate regioisomer is the preferred coupling partner for constructing 4-arylimidazole libraries, a common motif in kinase inhibitors. Its reduced steric hindrance compared to the 2-boronate isomer facilitates coupling with ortho-substituted aryl bromides and chlorides, which is a key step in medicinal chemistry campaigns [1]. The enhanced stability of the pinacol ester ensures consistent reagent quality for high-throughput parallel synthesis applications.

Synthesis of LRRK2 Inhibitor Intermediates

This compound serves as a strategic intermediate for synthesizing LRRK2 (Leucine-rich repeat kinase 2) inhibitors, a class of compounds under investigation for Parkinson's disease [1]. The specific 1-methyl-4-imidazole scaffold is a pharmacophoric element in several disclosed LRRK2 inhibitor patents. The pinacol ester provides a robust handle for late-stage diversification via cross-coupling, avoiding the instability and purification challenges of the corresponding boronic acid [2].

Iterative Cross-Coupling for Oligomer Synthesis

The compound can be used in iterative Suzuki-Miyaura coupling sequences where the pinacol ester is unmasked and coupled in a controlled manner. Chemoselective methods for pinacol ester synthesis enable the formal homologation of aryl and alkenyl boronic acid pinacol esters, a strategy useful for constructing conjugated oligomers and materials [1]. The specific electronic properties of the imidazole ring can be exploited to tune the optical and electronic properties of the resulting materials.

Application
Selection Property
Validation Focus
4-Arylimidazole library synthesis
Reduced steric hindrance at C-4; pinacol ester stability
Coupling efficiency with ortho-substituted aryl halides; high-throughput synthesis consistency
LRRK2 inhibitor intermediate
1-Methyl-4-imidazole pharmacophore; robust late-stage diversification handle
Purity and stability through multi-step synthetic sequences; coupling under mild conditions
Iterative cross-coupling (oligomer synthesis)
Chemoselective pinacol ester unmasking; controlled reactivity
Sequence fidelity and material electronic property tuning
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